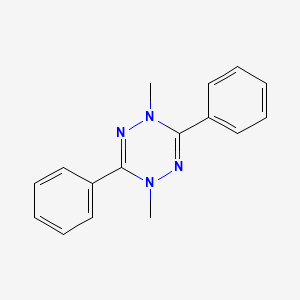
S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl-: is a derivative of the 1,2,4,5-tetrazine family, known for its unique structural and chemical properties. This compound features a tetrazine ring substituted with two methyl groups at the 1 and 4 positions and two phenyl groups at the 3 and 6 positions. The tetrazine ring is a six-membered ring containing four nitrogen atoms, which imparts significant reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with benzonitrile derivatives, followed by oxidation. This process can be modified to include sulfur-containing intermediates, leading to high yields of the desired dihydrotetrazine .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high efficiency and yield. The choice of solvents and catalysts can also be tailored to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding tetrazine.
Reduction: Formation of tetrahydrotetrazine derivatives.
Substitution: Nucleophilic substitution reactions at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Typically involves mild oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often performed using nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Produces the fully oxidized tetrazine.
Reduction: Yields tetrahydrotetrazine derivatives.
Substitution: Results in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- is used as a building block in the synthesis of complex heterocyclic compounds. Its ability to participate in inverse electron demand Diels-Alder reactions makes it valuable in the construction of multi-substituted pyridazines .
Biology and Medicine: This compound has shown potential in biological applications, including as a precursor for bioactive molecules. Some derivatives exhibit antitumor, antibacterial, and antifungal activities .
Industry: In the industrial sector, S-Tetrazine derivatives are used in the development of photo- and electroactive materials, such as luminescent elements and photoelectric conversion elements .
Mechanism of Action
The mechanism of action of S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- involves its ability to act as a diene in cycloaddition reactions. The electron-rich tetrazine ring facilitates these reactions, leading to the formation of various heterocyclic compounds. The molecular targets and pathways involved depend on the specific application and derivative used .
Comparison with Similar Compounds
1,2,4,5-Tetrazine: The parent compound with no substituents.
3,6-Diphenyl-1,2,4,5-tetrazine: Lacks the methyl groups at the 1 and 4 positions.
1,4-Dimethyl-1,2,4,5-tetrazine: Lacks the phenyl groups at the 3 and 6 positions.
Uniqueness: S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both methyl and phenyl groups enhances its stability and versatility in various chemical reactions .
Properties
CAS No. |
52143-15-4 |
|---|---|
Molecular Formula |
C16H16N4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1,4-dimethyl-3,6-diphenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H16N4/c1-19-15(13-9-5-3-6-10-13)18-20(2)16(17-19)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
DJVANJCJHCKTFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C(=N1)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















